molecular formula C23H22N2O2 B2886053 2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole CAS No. 429648-90-8

2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole

Katalognummer: B2886053
CAS-Nummer: 429648-90-8
Molekulargewicht: 358.441
InChI-Schlüssel: JWZJDUYKFWWWJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C23H22N2O2 and its molecular weight is 358.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, particularly its antibacterial and anticancer activities, supported by various studies and research findings.

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 429648-90-8

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzimidazole derivatives, including this compound. Notably, a related compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (referred to as DMA), demonstrated significant inhibition of Escherichia coli DNA topoisomerase I, a crucial enzyme for bacterial DNA replication. This compound exhibited a selective inhibitory effect on bacterial topoisomerases compared to human counterparts, indicating its potential as an antibacterial agent without cytotoxic effects on human cells .

Table 1: Antibacterial Activity of DMA against E. coli

ParameterValue
Minimum Inhibitory Concentration (MIC)Low concentration (exact value not specified)
Minimum Bactericidal Concentration (MBC)Not specified
Post-Antibiotic Effect (PAE)Significant

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. In particular, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and disruption of microtubule polymerization .

A study focusing on related benzimidazole derivatives revealed that modifications at the phenyl ring significantly influenced anticancer activity. For instance, derivatives with electron-donating groups displayed enhanced cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
5aA54911.75Apoptosis induction
4dA5490.54Microtubule destabilization
4nA5490.47Topoisomerase II inhibition

Mechanistic Insights

The mechanism behind the biological activity of benzimidazole derivatives often involves their interaction with key enzymes such as topoisomerases and tubulin. For instance, the ability of these compounds to inhibit bacterial topoisomerase I while sparing human enzymes suggests a unique selectivity that could be exploited for therapeutic purposes .

Case Studies

  • Inhibition of E. coli Topoisomerase I : The study demonstrated that DMA effectively inhibited E. coli topoisomerase I at very low concentrations while showing no toxicity to mammalian cells at similar dosages .
  • Cytotoxicity Against Cancer Cells : Another research effort illustrated that specific benzimidazole derivatives could reduce cell viability in A549 cells significantly, leading to further investigations into their potential as anticancer agents .

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-8-10-17(11-9-16)15-25-20-7-5-4-6-19(20)24-23(25)18-12-13-21(26-2)22(14-18)27-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZJDUYKFWWWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.